- Efficient one-pot transformation of aminoarenes to haloarenes using halodimethylsulfonium halides generated in situCanadian Journal of Chemistry, 2005, 83(3), 213-219,
Cas no 90-14-2 (1-Iodonaphthalene)

1-Iodonaphthalene structure
商品名:1-Iodonaphthalene
1-Iodonaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-Iodonaphthalene
- 1-naphthyl iodide
- 1-iodo-naphthalen
- alpha-iodonaphthalene
- iodonaphthalene
- naphthalene, 1-iodo-
- 1-I-naphthalene
- 1-Iodo-naphthalene
- monoiodonaphthalene
- Naphthalene,1-iodo
- NSC 9275
- Naphthalen-1-yl iodide
- a-Iodonaphthalene
- a-Naphthyl iodide
- 1-iodonapthalene
- 1-Iodonaphthalene, 97%
- DTXSID3059004
- 1-iodonaphthlen
- FT-0607964
- NSC-9275
- NSC9275
- W-100339
- 1-Iodonaphthalene, purum, >=96.0% (GC)
- SCHEMBL150739
- AKOS009159022
- CS-W007608
- 1-iodonaphthlene
- 1-Iodonaphthalenen
- 90-14-2
- (2-cyclohexylcyclohexyl) 2-bromoacetate;1-Iodonaphthalene
- 1-NAPHTHYLIODIDE
- I0266
- A843454
- 1-iodonaphtalene
- InChI=1/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
- 1-iodnaphthalen
- .alpha.-Iodonaphthalene
- 1-naphtyl-iodide
- MFCD00003876
- C10-H7-I
- AS-10304
- EINECS 201-968-9
- SY024097
- EN300-646032
- 1-Iodonaphthalene (ACI)
- α-Iodonaphthalene
- α-Naphthyl iodide
- Naphthalene, 1iodo
- DTXCID0048686
- 1-naphthyl iodide;1-iodonaphthalene;
- 1Naphthyl iodide
- alphaIodonaphthalene
- NS00039352
- DB-019225
-
- MDL: MFCD00003876
- インチ: 1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
- InChIKey: NHPPIJMARIVBGU-UHFFFAOYSA-N
- ほほえんだ: IC1C2C(=CC=CC=2)C=CC=1
- BRN: 1906415
計算された属性
- せいみつぶんしりょう: 253.95900
- どういたいしつりょう: 253.959
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.74 g/mL at 25 °C(lit.)
- ゆうかいてん: 4°C
- ふってん: 305°C(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.701(lit.)
- ようかいど: 0.007g/l
- すいようせい: Slightly soluble in water.
- PSA: 0.00000
- LogP: 3.44440
- かんど: Light Sensitive
- ようかいせい: 使用できません
1-Iodonaphthalene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
- 福カードFコード:8
-
危険物標識:
- リスク用語:R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
1-Iodonaphthalene 税関データ
- 税関コード:29036990
- 税関データ:
中国税関コード:
29036990
1-Iodonaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D404011-1kg |
1-Iodonaphthalene |
90-14-2 | 97% | 1kg |
$1200 | 2024-06-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024097-500g |
1-Iodonaphthalene |
90-14-2 | ≥98% | 500g |
¥1545.00 | 2024-07-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-25g |
1-Iodonaphthalene |
90-14-2 | 98% | 25g |
¥94 | 2024-05-21 | |
Enamine | EN300-646032-2.5g |
1-iodonaphthalene |
90-14-2 | 95% | 2.5g |
$36.0 | 2023-06-04 | |
Chemenu | CM140765-500g |
1-Iodonaphthalene |
90-14-2 | 97% | 500g |
$*** | 2023-05-29 | |
TRC | I737198-2.5g |
1-Iodonaphthalene |
90-14-2 | 2.5g |
$ 80.00 | 2022-06-04 | ||
Enamine | EN300-646032-0.1g |
1-iodonaphthalene |
90-14-2 | 95% | 0.1g |
$19.0 | 2023-06-04 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22644-10g |
1-Iodonaphthalene, 98% |
90-14-2 | 98% | 10g |
¥794.00 | 2023-03-14 | |
BAI LING WEI Technology Co., Ltd. | 174819-50G |
1-Iodonaphthalene, 98% |
90-14-2 | 98% | 50G |
¥ 1121 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-5g |
1-Iodonaphthalene |
90-14-2 | 98% | 5g |
¥29 | 2024-05-21 |
1-Iodonaphthalene 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Cuprous iodide , Potassium nitrite , Hydrogen iodide Solvents: Dimethyl sulfoxide , Water ; 30 min, 35 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Hydroquinone , Perfluoroisopropyl iodide , Oxygen Catalysts: Copper Solvents: Dimethylformamide ; 24 h, rt
リファレンス
- Copper-mediated aerobic iodination and perfluoroalkylation of boronic acids with (CF3)2CFI at room temperatureJournal of Fluorine Chemistry, 2016, 189, 59-67,
ごうせいかいろ 3
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Catalysts: Potassium acetate Solvents: Acetonitrile ; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether , Water ; rt
リファレンス
- Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling ApplicationsOrganic Letters, 2019, 21(7), 2488-2492,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → -25 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ; -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Sodium nitrite Solvents: Water ; -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ; -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
リファレンス
- A Robust Microfluidic Device for the Synthesis and Crystal Growth of Organometallic Polymers with Highly Organized StructuresAngewandte Chemie, 2015, 54(6), 1846-1850,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium iodide , Oxygen Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) ; 20 h, 80 °C
リファレンス
- Copper-catalyzed halogenation of arylboronic acidsTetrahedron Letters, 2011, 52(16), 1993-1995,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 12 h, rt
リファレンス
- Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagentsJournal of Catalysis, 2019, 377, 293-298,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)HalogenationsAngewandte Chemie, 2020, 59(42), 18717-18722,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Methanol , Water ; 2 h, 40 °C
リファレンス
- Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halidesOrganic Chemistry Frontiers, 2020, 7(3), 590-595,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 2761771-64-4 Solvents: Cyclopentanol ; 15 min, 100 °C
1.2 10 min, rt
1.3 Reagents: Sodium iodide ; 2 min, rt; 40 h, rt
1.2 10 min, rt
1.3 Reagents: Sodium iodide ; 2 min, rt; 40 h, rt
リファレンス
- Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or ChloridesOrganometallics, 2022, 41(24), 3795-3800,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide , Lithium iodide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 8 h, 100 °C
リファレンス
- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of OrganoboronsChemistry - A European Journal, 2021, 27(4), 1297-1300,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide Solvents: Acetonitrile
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
リファレンス
- Halodediazoniations of Dry Arenediazonium o-Benzenedisulfonimides in the Presence or Absence of an Electron Transfer Catalyst. Easy General Procedures To Prepare Aryl Chlorides, Bromides, and IodidesJournal of Organic Chemistry, 1999, 64(10), 3448-3453,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 24 - 72 h, 105 °C
リファレンス
- Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira-Glaser cyclization sequenceBeilstein Journal of Organic Chemistry, 2011, 7, 1499-1503,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Iodine Solvents: Acetonitrile ; 9 h, 80 °C
リファレンス
- Metal-free iodination of arylboronic acids and the synthesis of biaryl derivativesSynlett, 2014, 25(7), 995-1000,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , N,N′-(1,2-Dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; 20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ; 10 min, 0 °C
1.4 Reagents: Sodium sulfite , Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ; 10 min, 0 °C
1.4 Reagents: Sodium sulfite , Ammonium chloride Solvents: Water
リファレンス
- Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl SulfonatesChemistry - A European Journal, 2020, 26(1), 176-180,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Chloramine-T , Sodium iodide Solvents: Tetrahydrofuran , Water ; 10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- A facile synthesis of aryl iodides via potassium aryltrifluoroboratesTetrahedron Letters, 2004, 45(2), 343-345,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Potassium iodide , Potassium bromate Catalysts: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, 80 °C
リファレンス
- A convenient procedure for the iodination of arenesJournal of Chemical Research, 2006, (9), 575-576,
ごうせいかいろ 18
1-Iodonaphthalene Raw materials
- Triethyl-1-naphthalenylgermane
- 1-Naphthylboronic acid
- 1-Naphthalenediazonium
- Naphthalene,1-(trimethylsilyl)-
- Potassium (1-naphthalene)trifluoroborate
- 1-Bromonaphthalene
- Sulfamic acid, N,N-dimethyl-, 1-naphthalenyl ester
- 1-Naphthylhydrazine
1-Iodonaphthalene Preparation Products
1-Iodonaphthalene サプライヤー
atkchemica
ゴールドメンバー
(CAS:90-14-2)1-Iodonaphthalene
注文番号:CL10998
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:31
価格 ($):discuss personally
1-Iodonaphthalene 関連文献
-
Tuan T. Dang,Yinghuai Zhu,Subhash C. Ghosh,Anqi Chen,Christina L. L. Chai,Abdul M. Seayad Chem. Commun. 2012 48 1805
-
B. Cornelio,A. R. Saunders,W. A. Solomonsz,M. Laronze-Cochard,A. Fontana,J. Sapi,A. N. Khlobystov,G. A. Rance J. Mater. Chem. A 2015 3 3918
-
Jeehyun Yang,Mica C. Smith,Matthew B. Prendergast,Te-Chun Chu,William H. Green Phys. Chem. Chem. Phys. 2021 23 14325
-
4. Efficient synthesis of protected β-phenylethylamines, enantiomerically pure protected β-phenyl-α-benzylethylamines and β-phenyl-α-isopropylethylamines using organozinc chemistryChristopher Hunter,Richard F. W. Jackson,Harshad K. Rami J. Chem. Soc. Perkin Trans. 1 2000 219
-
Raul Montero,Alvaro Peralta Conde,Asier Longarte,Fernando Casta?o,Maria E. Corrales,Rebeca de Nalda,Luis Ba?ares Phys. Chem. Chem. Phys. 2010 12 7988
-
6. Gas phase formation of phenalene via 10π-aromatic, resonantly stabilized free radical intermediatesLong Zhao,Ralf I. Kaiser,Wenchao Lu,Musahid Ahmed,Artem D. Oleinikov,Valeriy N. Azyazov,Alexander M. Mebel,A. Hasan Howlader,Stanislaw F. Wnuk Phys. Chem. Chem. Phys. 2020 22 15381
-
Elvis A. Twum,Timothy J. Woodman,Wenyi Wang,Michael D. Threadgill Org. Biomol. Chem. 2013 11 6208
-
8. Synthesis of α-amino acids using amino acid γ-anion equivalents: synthesis of 5-oxo α-amino acids, homophenylalanine derivatives and pentenylglycinesRichard F. W. Jackson,Joanne L. Fraser,Neil Wishart,Barry Porter,Martin J. Wythes J. Chem. Soc. Perkin Trans. 1 1998 1903
-
Xiaojin Wu,Jianrong (Steve) Zhou Chem. Commun. 2013 49 11035
-
Shengyong You,Ruian Xiao,Haiyi Liu,Mingzhong Cai New J. Chem. 2017 41 13862
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推奨される供給者
Amadis Chemical Company Limited
(CAS:90-14-2)1-Iodonaphthalene

清らかである:99%
はかる:500g
価格 ($):175.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-14-2)1-Iodonaphthalene

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ